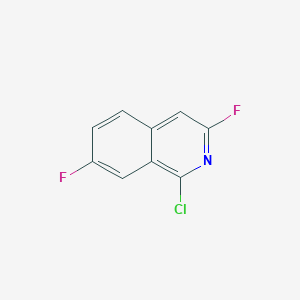
1-Chloro-3,7-difluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3,7-difluoroisoquinoline can be synthesized through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain fluorinated benzene rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3,7-difluoroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Major Products
Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated isoquinoline derivatives.
Applications De Recherche Scientifique
1-Chloro-3,7-difluoroisoquinoline has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents due to its unique biological activities.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound is explored for its potential use in agrochemicals due to its bioactivity.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-chloro-3,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
1-Chloro-3,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1-Fluoroisoquinoline: Similar in structure but with only one fluorine atom, leading to different biological activities and physical properties.
3,7-Difluoroisoquinoline: Lacks the chlorine atom, which can affect its reactivity and applications.
Fluoroquinolines: These compounds, such as ciprofloxacin, are well-known for their antibacterial activity and are used in medicine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H4ClF2N |
|---|---|
Poids moléculaire |
199.58 g/mol |
Nom IUPAC |
1-chloro-3,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-4-6(11)2-1-5(7)3-8(12)13-9/h1-4H |
Clé InChI |
FYPCJCWDCSSSON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(N=C(C=C21)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















